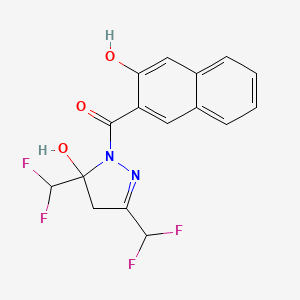
3,5-bis(difluoromethyl)-1-(3-hydroxy-2-naphthoyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-bis(difluoromethyl)-1-(3-hydroxy-2-naphthoyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in various fields of study.
作用機序
The mechanism of action of 3,5-bis(difluoromethyl)-1-(3-hydroxy-2-naphthoyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is known to interact with metal ions such as copper and iron, which may lead to the formation of a complex that can be used as a fluorescent probe. This compound has also been shown to inhibit protein-protein interactions, which may be due to its ability to bind to specific amino acid residues on the protein surface. Furthermore, this compound has been shown to generate reactive oxygen species when exposed to light, which may be responsible for its potential applications in photodynamic therapy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in various cell lines. It has also been shown to have a low affinity for human serum albumin, which may increase its bioavailability. Furthermore, this compound has been shown to be stable under physiological conditions, which is important for its potential applications in research.
実験室実験の利点と制限
One of the advantages of 3,5-bis(difluoromethyl)-1-(3-hydroxy-2-naphthoyl)-4,5-dihydro-1H-pyrazol-5-ol is its potential applications in various fields of study. Its fluorescent properties make it a useful tool for the detection of metal ions. Additionally, its ability to inhibit protein-protein interactions may have implications in the treatment of various diseases. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
3,5-bis(difluoromethyl)-1-(3-hydroxy-2-naphthoyl)-4,5-dihydro-1H-pyrazol-5-ol has shown potential for various applications in research. One future direction is to further investigate its potential as a photosensitizer for photodynamic therapy. Additionally, its potential as an inhibitor of protein-protein interactions may have implications in the development of new treatments for various diseases. Furthermore, the development of new synthesis methods that improve the solubility of this compound may increase its usefulness in various experiments.
合成法
The synthesis of 3,5-bis(difluoromethyl)-1-(3-hydroxy-2-naphthoyl)-4,5-dihydro-1H-pyrazol-5-ol has been achieved using various methods. One of the most commonly used methods is the reaction of 3-hydroxy-2-naphthoic acid with difluoromethyl ketone in the presence of a base such as sodium hydride. This reaction results in the formation of this compound. Other methods include the reaction of 3-hydroxy-2-naphthoic acid with difluoromethylated pyrazoles in the presence of a base or the reaction of 3-hydroxy-2-naphthoic acid with difluoromethylated hydrazines.
科学的研究の応用
3,5-bis(difluoromethyl)-1-(3-hydroxy-2-naphthoyl)-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in various fields of study. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been used as a potential inhibitor of protein-protein interactions, which are involved in various diseases such as cancer and neurodegenerative disorders. Additionally, this compound has shown potential as a photosensitizer for photodynamic therapy, which is a treatment for cancer.
特性
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(3-hydroxynaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N2O3/c17-13(18)11-7-16(25,15(19)20)22(21-11)14(24)10-5-8-3-1-2-4-9(8)6-12(10)23/h1-6,13,15,23,25H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIGDRDATCRKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC3=CC=CC=C3C=C2O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6140377.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[1-(1H-indol-5-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6140380.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6140388.png)

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B6140404.png)
![N-(2-furylmethyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6140410.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B6140415.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6140428.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~,N~2~-diethyl-N~1~-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}glycinamide](/img/structure/B6140432.png)

![7-(2-fluorophenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6140474.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6140480.png)
![5-bromo-2-[(2,4-dimethoxybenzyl)amino]benzoic acid](/img/structure/B6140484.png)
![2-[5-(4-bromobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B6140489.png)